

# Methyl 5-bromo-2-hydroxynicotinate physical properties

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## Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxynicotinate

Cat. No.: B038631

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An In-Depth Technical Guide to the Physical Properties of **Methyl 5-bromo-2-hydroxynicotinate**

## Introduction

**Methyl 5-bromo-2-hydroxynicotinate** is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in bioactive compounds.[1] Understanding its physical properties is paramount for its effective use in research and development, enabling scientists to design synthetic routes, develop purification strategies, and ensure safe handling.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of **Methyl 5-bromo-2-hydroxynicotinate**, grounded in available technical data. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Chemical Structure and Identifiers:

- Chemical Name: **Methyl 5-bromo-2-hydroxynicotinate**[2]
- Synonyms: Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate[2]

- CAS Number: 120034-05-1[2][3]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub>[2][3]
- Molecular Weight: 232.03 g/mol [2][3][4]
- SMILES: COC(=O)C1=CN=C(C=C1Br)O

## Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various physical states and its interaction with other substances. These parameters are crucial for predicting reaction conditions, selecting appropriate solvents, and designing purification methods. The key physicochemical properties of **Methyl 5-bromo-2-hydroxynicotinate** are summarized below.

Property	Value	Source(s)
Appearance	White to pale brown solid	[4] (isomer)
Melting Point	181-183 °C	[2]
Boiling Point	346.4 °C at 760 mmHg	[2]
Density	1.737 g/cm <sup>3</sup>	[2]
pKa (Predicted)	8.50 ± 0.10	[4] (isomer)
Vapor Pressure	5.76E-05 mmHg at 25°C	[2]

### Discussion of Properties:

- **Melting Point:** The relatively high melting point of 181-183 °C is indicative of a stable crystalline lattice structure.[2] This stability is likely due to intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) or the ring nitrogen of another, in addition to dipole-dipole interactions arising from the polar C-Br and ester groups.

- **Boiling Point:** The high boiling point further corroborates the presence of strong intermolecular forces that require significant thermal energy to overcome.<sup>[2]</sup>
- **Density:** With a density of 1.737 g/cm<sup>3</sup>, the compound is significantly denser than water, a characteristic often observed in brominated organic molecules due to the high atomic mass of bromine.<sup>[2]</sup>
- **pKa:** The predicted pKa of 8.50 for the isomeric Methyl 5-bromo-6-hydroxynicotinate suggests that the hydroxyl group is weakly acidic, typical for a hydroxypyridine which exists in tautomeric equilibrium with its pyridone form.<sup>[4]</sup> This acidity is a critical factor in designing reactions involving deprotonation of the hydroxyl group.

## Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for **Methyl 5-bromo-2-hydroxynicotinate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data is not widely published, the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra can be predicted based on the molecular structure.

Expected <sup>1</sup>H NMR Spectrum:

- **Aromatic Protons (2H):** The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (~7.5-8.5 ppm). Their distinct chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and methyl ester substituents.
- **Hydroxyl Proton (1H):** A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
- **Methyl Protons (3H):** A sharp singlet corresponding to the three protons of the methyl ester group (-OCH<sub>3</sub>) is expected in the upfield region (~3.8-4.0 ppm).

Expected <sup>13</sup>C NMR Spectrum:

- **Carbonyl Carbon:** The ester carbonyl carbon will appear significantly downfield (~165-170 ppm).
- **Aromatic Carbons:** Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts determined by the attached functional groups. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others due to the heavy atom effect.
- **Methyl Carbon:** The methyl carbon of the ester group will appear in the upfield region (~50-55 ppm).

#### Standard Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of **Methyl 5-bromo-2-hydroxynicotinate**.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube. DMSO-d<sub>6</sub> is often suitable for compounds with hydroxyl groups to observe the -OH proton signal.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
- Place the tube in the NMR spectrometer to acquire the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

#### Expected Characteristic IR Absorption Bands:

- **O-H Stretch:** A broad band in the region of 3300-2500 cm<sup>-1</sup> is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.<sup>[5][6]</sup>
- **C-H Stretch (Aromatic/Methyl):** Aromatic C-H stretching vibrations typically appear between 3100-3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the methyl group are found between

3000-2850  $\text{cm}^{-1}$ .<sup>[5]</sup><sup>[6]</sup>

- C=O Stretch (Ester): A strong, sharp absorption band between 1760-1690  $\text{cm}^{-1}$  is expected for the ester carbonyl group.<sup>[5]</sup><sup>[6]</sup>
- C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1600-1400  $\text{cm}^{-1}$  region correspond to the stretching vibrations within the pyridine ring.
- C-O Stretch (Ester): A strong band in the 1320-1210  $\text{cm}^{-1}$  range is indicative of the C-O single bond stretch of the ester.<sup>[5]</sup><sup>[6]</sup>
- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 690-515  $\text{cm}^{-1}$ , corresponds to the C-Br stretching vibration.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

- Molecular Ion Peak ( $M^+$ ): The mass spectrum should exhibit a prominent molecular ion peak.
- Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one for  $[\text{C}_7\text{H}_6^{79}\text{BrNO}_3]^+$  and another at two mass units higher for  $[\text{C}_7\text{H}_6^{81}\text{BrNO}_3]^+$ .
- Exact Mass: The calculated monoisotopic mass is 230.95311 Da, which can be confirmed using high-resolution mass spectrometry (HRMS).<sup>[2]</sup><sup>[7]</sup>

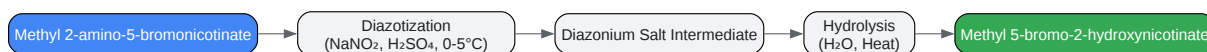
## Section 3: Synthesis and Purification Overview

The purity of a compound is intrinsically linked to its synthesis and subsequent purification. An understanding of these processes provides insight into potential impurities that may affect its physical properties.

### Synthesis Pathway

While multiple synthetic routes may exist, one documented approach for a closely related isomer involves the diazotization of an amino precursor followed by hydrolysis.[1] This common transformation in aromatic chemistry replaces an amino group with a hydroxyl group.

A generalized workflow for this type of synthesis is illustrated below.



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Caption: Generalized synthetic workflow from an amino-precursor.

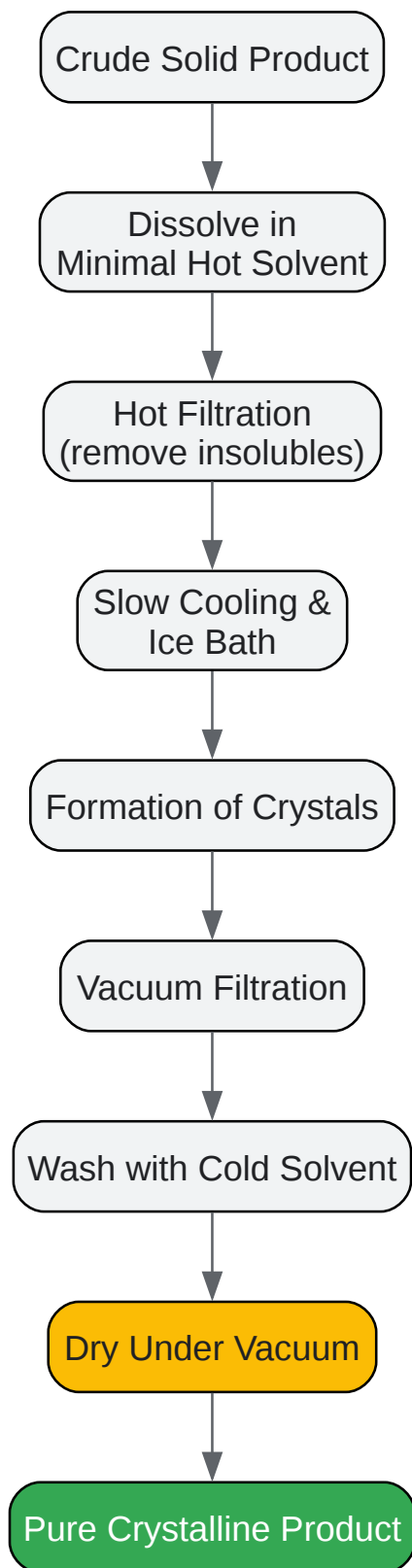
## Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

General Recrystallization Procedure:

- **Solvent Selection:** Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system.
- **Dissolution:** Dissolve the crude **Methyl 5-bromo-2-hydroxynicotinate** in the minimum amount of the chosen hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

- Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.



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